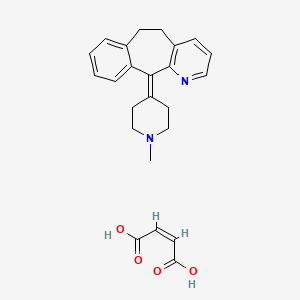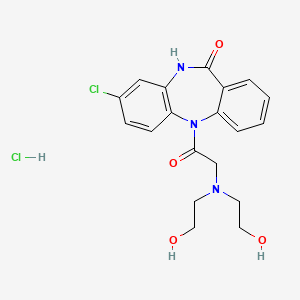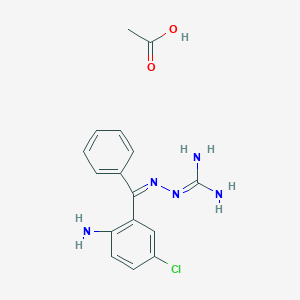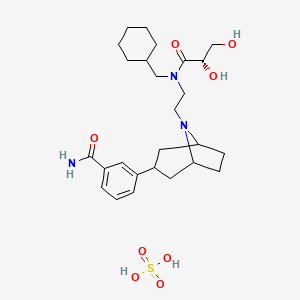
Azatadine dimaleate
描述
Azatadine dimaleate is a first-generation antihistamine and anticholinergic drug. It was synthesized in 1963 by Schering-Plough, a former American pharmaceutical company, and patented in 1967 . This compound is primarily used to treat perennial and allergic rhinitis as well as eustachian tube congestion . It works by competing with histamine for histamine H1-receptor sites on effector cells, thereby reducing the intensity of allergic reactions and tissue injury response involving histamine release .
作用机制
Target of Action
Azatadine maleate primarily targets histamine H1-receptor sites on effector cells . These receptors play a crucial role in mediating the physiological effects of histamine, a compound involved in local immune responses and regulating physiological function in the gut.
Mode of Action
Azatadine maleate acts as an antagonist at histamine H1-receptor sites . It competes with histamine for these receptor sites, thereby reducing the intensity of allergic reactions and tissue injury responses that involve histamine release .
Biochemical Pathways
By blocking the H1-receptor sites, azatadine maleate antagonizes the vasodilator effect of endogenously released histamine, especially in small vessels . This action mitigates the effect of histamine, which results in increased capillary permeability and edema formation .
Pharmacokinetics
Azatadine maleate is readily absorbed from the gastrointestinal tract, with a peak absorption time of around 4 hours . It is partially metabolized in the liver, and about 50% of the drug is excreted in the urine within 5 days . The half-life of azatadine maleate is approximately 9-12 hours .
Result of Action
The antagonistic action of azatadine maleate on histamine H1-receptor sites reduces the physiological manifestations of histamine release in the nose following antigen-antibody interaction . This includes congestion related to vascular engorgement, mucosal edema, and profuse, watery secretion, as well as irritation and sneezing resulting from histamine action on afferent nerve terminals .
生化分析
Biochemical Properties
Azatadine maleate is an H1 receptor antagonist . It competes with histamine for histamine H1-receptor sites on effector cells . This antagonizes the pharmacological effects of histamine which are mediated through activation of H1-receptor sites, thereby reducing the intensity of allergic reactions and tissue injury response involving histamine release .
Cellular Effects
Azatadine maleate has a significant impact on various types of cells and cellular processes. It influences cell function by mitigating the effect of histamine, which results in increased capillary permeability and edema formation . This leads to a reduction in the physiological manifestations of histamine release in the nose following antigen-antibody interaction, such as congestion related to vascular engorgement, mucosal edema, and profuse, watery secretion .
Molecular Mechanism
The molecular mechanism of Azatadine maleate involves its role as an antihistamine. It competes with histamine for histamine H1-receptor sites on effector cells . This competition antagonizes the pharmacological effects of histamine, which are mediated through activation of H1-receptor sites .
Dosage Effects in Animal Models
The oral LD50 in mature rats and mice was greater than 1700 mg/kg and 600 mg/kg, respectively . This indicates that Azatadine maleate has a relatively high threshold before toxic effects are observed in these animal models.
Metabolic Pathways
As an antihistamine, it’s known to interact with histamine H1-receptor sites, which play a crucial role in allergic reactions .
Transport and Distribution
Azatadine maleate is readily absorbed from the gastrointestinal tract and probably crosses the blood-brain barrier .
Subcellular Localization
The subcellular localization of Azatadine maleate is not explicitly documented. Given its role as an H1 receptor antagonist, it can be inferred that it interacts with H1-receptor sites which are typically located on the cell membrane .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azatadine maleate involves the reaction of 11-(1-methyl-4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with maleic acid. The reaction typically occurs in a solvent such as hexane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of azatadine maleate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Azatadine dimaleate undergoes various chemical reactions, including:
Oxidation: Azatadine can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert azatadine into its reduced forms.
Substitution: Azatadine can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield azatadine oxides, while reduction can produce reduced azatadine derivatives. Substitution reactions result in azatadine compounds with different functional groups .
科学研究应用
Azatadine dimaleate has several scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Researchers use azatadine to study histamine receptor interactions and the physiological effects of histamine antagonism.
Medicine: this compound is studied for its potential therapeutic effects in treating allergic conditions and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new antihistamine drugs and formulations
相似化合物的比较
Azatadine dimaleate is similar to other first-generation antihistamines such as cyproheptadine, chlorpromazine, and trifluoperazine. unlike these drugs, azatadine is not used clinically as an anti-psychotic . It has been succeeded by second-generation antihistamines like loratadine and desloratadine, which have fewer sedative effects and longer durations of action .
List of Similar Compounds
- Cyproheptadine
- Chlorpromazine
- Trifluoperazine
- Loratadine
- Desloratadine
This compound remains unique due to its specific combination of antihistaminic, anticholinergic, and antiserotonin properties, making it a valuable compound in both clinical and research settings .
属性
CAS 编号 |
3978-86-7 |
|---|---|
分子式 |
C24H26N2O4 |
分子量 |
406.5 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene |
InChI |
InChI=1S/C20H22N2.C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
KGCJWSUJYBJBBW-BTJKTKAUSA-N |
SMILES |
CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
手性 SMILES |
CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O |
外观 |
Solid powder |
Key on ui other cas no. |
3978-86-7 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
3964-81-6 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Azatadine Maleate; azatadine; azatadine maleate; Idulamine; Idulian; Juste brand of azatadine maleate; Key brand of azatadine maleate; Lergocil; Optimine; Schering brand of azatadine maleate; Schering-Plough brand of azatadine maleate; Zadine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)







